molecular formula C14H15F3N2O3 B8015033 1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid CAS No. 1956371-16-6

1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid

Cat. No. B8015033
CAS RN: 1956371-16-6
M. Wt: 316.28 g/mol
InChI Key: OQAGVXCHYOJYTB-UHFFFAOYSA-N
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Description

1,2-Dihydrospiro[indole-3,4’-piperidine] is a chemical compound with the molecular formula C12H16N2 . It has a molecular weight of 188.27 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of piperidine derivatives, including 1,2-Dihydrospiro[indole-3,4’-piperidine], has been a topic of interest in recent years . A method involving the chelation-controlled cycloisomerization of tryptamine-ynamide, catalyzed by Ag(I)/PPh3, has been developed to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydrospiro[indole-3,4’-piperidine] consists of a six-membered piperidine ring fused to an indole ring . The InChI code for this compound is 1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 .


Chemical Reactions Analysis

Piperidine derivatives, including 1,2-Dihydrospiro[indole-3,4’-piperidine], are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1,2-Dihydrospiro[indole-3,4’-piperidine] is a solid at room temperature . It has a molecular weight of 188.27 and a molecular formula of C12H16N2 .

Safety and Hazards

The safety data sheet for 1,2-Dihydrospiro[indole-3,4’-piperidine] indicates that it should be stored at room temperature . In case of accidental inhalation or contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1,2-Dihydrospiro[indole-3,4’-piperidine], is an important task of modern organic chemistry . Future research may focus on exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.C2HF3O2/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;3-2(4,5)1(6)7/h1-4,13H,5-8H2,(H,14,15);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGVXCHYOJYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956371-16-6
Record name Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956371-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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